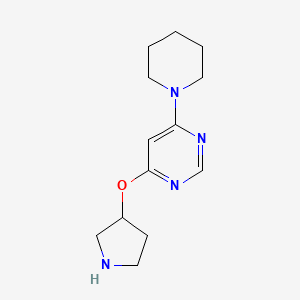

4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine

Description

Properties

Molecular Formula |

C13H20N4O |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

4-piperidin-1-yl-6-pyrrolidin-3-yloxypyrimidine |

InChI |

InChI=1S/C13H20N4O/c1-2-6-17(7-3-1)12-8-13(16-10-15-12)18-11-4-5-14-9-11/h8,10-11,14H,1-7,9H2 |

InChI Key |

USLXVHMDAKWBNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OC3CCNC3 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core serves as the foundational scaffold for 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine. Two primary routes dominate literature:

-

Cyclization of 1,3-Dicarbonyl Precursors : Condensation of urea or thiourea with β-diketones or β-ketoesters under acidic or basic conditions yields 4,6-disubstituted pyrimidines. For example, heating malonic acid derivatives with urea in polyphosphoric acid generates the pyrimidine ring.

-

Preformed Pyrimidine Intermediates : Commercial availability of 4,6-dichloropyrimidine (CAS 3934-20-1) allows sequential substitution at the 4- and 6-positions. This approach offers precise control over regioselectivity and is widely adopted for complex derivatives.

Functionalization at Position 6: Pyrrolidin-3-yloxy Attachment

The pyrrolidin-3-yloxy group at position 6 requires alkoxy substitution, which is less reactive than amine substitution. Strategies include:

-

Direct Displacement with Pyrrolidin-3-ol :

-

Mitsunobu Reaction : Ideal for sterically hindered alcohols. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF facilitates coupling.

Optimization Insight

Microwave-assisted synthesis (100°C, 20 minutes) improves yields by 15–20% compared to conventional heating.

Advanced Methodologies and Catalytic Systems

Green Chemistry Approaches

Water as Solvent : Reactions in aqueous media at elevated temperatures (100–120°C) minimize organic waste. For example, piperidine substitution in water achieves 70% yield.

Microwave Synthesis : Energy-efficient and rapid, microwave irradiation (150 W, 100°C) completes substitutions in ≤1 hour.

Reaction Optimization and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted pyrimidines .

Scientific Research Applications

Biological Activities

4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine exhibits a range of biological activities:

- Anticancer Properties : Research indicates that pyrimidine derivatives, including the compound , can inhibit cancer cell proliferation. For instance, studies have shown that certain pyrimidine derivatives demonstrate potent anticancer activity against various cancer cell lines, including prostate carcinoma . The mechanism often involves the interaction with key proteins involved in cell survival and proliferation pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential as a p38 MAP kinase inhibitor, which is relevant in treating inflammatory diseases such as rheumatoid arthritis. Inhibitors targeting this pathway are crucial for modulating inflammatory responses .

- Neurological Implications : Pyrimidine derivatives have been studied for their effects on neurological conditions. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases and pain management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine. SAR studies have identified key modifications that enhance biological activity:

These insights are critical for guiding further synthetic efforts to develop more effective derivatives.

Case Studies

Several studies provide concrete evidence of the therapeutic potential of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine:

- Cancer Treatment : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating strong inhibitory activity. The most potent derivative exhibited an IC50 value in the low nanomolar range, suggesting its potential as a lead compound for cancer therapy .

- Pain Management : In preclinical models, compounds related to 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine were evaluated for analgesic effects using established pain models (e.g., hot plate test). Results indicated that these compounds could effectively reduce pain responses comparable to standard analgesics like morphine .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their substituents:

Key Observations :

- Piperidine vs.

- Oxygen vs. Sulfur Linkages : Compounds with ether linkages (e.g., pyrrolidin-3-yloxy) may exhibit improved solubility compared to thioether derivatives (e.g., 3-(((4-chlorophenyl)thio)methyl)piperidine) .

- Substituent Complexity : The presence of fused aromatic systems (e.g., pyrazolo[1,5-a]pyrimidine in Dorsomorphin) enhances planar stacking interactions with kinase ATP-binding pockets .

Pharmacological Activity Comparison

Activity Trends :

Insights :

- The target compound’s lower LogP compared to Dorsomorphin suggests better aqueous solubility, advantageous for oral bioavailability.

- High synthetic yields for hydrochloride salts (e.g., 72–85%) indicate robustness in piperidine/pyrrolidine functionalization .

Biological Activity

4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine and a pyrrolidine moiety, which may contribute to its biological interactions and therapeutic potential.

- Molecular Formula : CHNO

- Molecular Weight : 234.30 g/mol

- CAS Number : 927800-70-2

The biological activity of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both piperidine and pyrrolidine rings allows for diverse interactions, potentially modulating biological pathways related to cell signaling, proliferation, and apoptosis.

Antiviral Activity

Research indicates that derivatives of pyrimidines, including the compound , exhibit antiviral properties. A study highlighted the effectiveness of similar compounds against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that structural modifications can enhance antiviral efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that certain pyrrolidine derivatives display significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features demonstrated minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Anticancer Activity

Preliminary studies suggest that 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine may possess anticancer properties. In vitro assays on various cancer cell lines have indicated that compounds with similar structures can inhibit cell proliferation and induce apoptosis . For example, pyrimidine derivatives have been reported to significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells .

Case Studies

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions to introduce the piperidine and pyrrolidinyloxy moieties onto the pyrimidine core. Key reagents include:

- Piperidine derivatives for alkylation at the 4-position of pyrimidine.

- Pyrrolidin-3-ol for etherification at the 6-position via Mitsunobu or SN2 reactions, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Solvents : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis .

- Temperature : Reactions are often conducted at 60–80°C for 12–24 hours to ensure completion .

Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Basic: How is the structural integrity of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine validated?

Methodological Answer:

Structural confirmation employs a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the pyrrolidinyloxy group shows characteristic methine (δ 4.5–5.0 ppm) and ether oxygen-induced deshielding .

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers in the pyrrolidine ring .

Advanced: How can mechanistic studies elucidate the regioselectivity of substitution reactions in pyrimidine derivatives?

Methodological Answer:

Regioselectivity in pyrimidine substitution is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., halogens) activate specific positions. DFT calculations can map charge distribution to predict reactive sites .

- Steric Factors : Bulky substituents (e.g., piperidine) direct reactions to less hindered positions. Molecular modeling software (e.g., Gaussian) visualizes steric maps .

- Kinetic vs. Thermodynamic Control : Time-resolved NMR or in situ IR spectroscopy monitors intermediate formation. For example, transient intermediates in SN2 reactions can be trapped using low temperatures (−78°C) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials; IC50 for cytotoxicity) across labs. Use reference compounds (e.g., doxorubicin) as positive controls .

- Structural Isomerism : Chiral HPLC or circular dichroism (CD) verifies enantiomeric purity, as biological activity often depends on stereochemistry .

- Cellular Context : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects. RNA sequencing can identify target pathways .

Advanced: What isotopic labeling strategies are suitable for tracking metabolic pathways of this compound?

Methodological Answer:

- Deuterium Labeling : Introduce deuterium at the pyrrolidinyloxy methyl group via deuterated reagents (e.g., DO in hydrolysis steps). LC-MS traces isotopic patterns in metabolites .

- Carbon-13 Labeling : C-enriched piperidine precursors (e.g., C-piperidine hydrochloride) enable tracking via C NMR or mass spectrometry .

- Radiolabeling (e.g., H) : Tritium incorporation at the pyrimidine C2 position using catalytic tritiation. Autoradiography or scintillation counting quantifies tissue distribution .

Advanced: How can molecular docking and MD simulations predict interactions with biological targets?

Methodological Answer:

- Target Identification : Use databases (PDB, UniProt) to identify proteins with pyrimidine-binding domains (e.g., kinases, GPCRs).

- Docking Software (AutoDock Vina) : Simulate ligand binding to active sites. Key parameters include grid box size (20 ų) and exhaustiveness (8–16 runs) .

- Molecular Dynamics (GROMACS) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., pyrimidine N1 with catalytic lysine) and RMSD plots .

- Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.